1-Methylpentacene
Description
1-Methylpentacene is a methyl-substituted derivative of pentacene, a polycyclic aromatic hydrocarbon (PAH) consisting of five linearly fused benzene rings. Pentacene derivatives are widely studied in organic electronics due to their high charge-carrier mobility, making them candidates for organic field-effect transistors (OFETs) and photovoltaic devices .
Properties
CAS No. |
40476-23-1 |
|---|---|
Molecular Formula |
C23H16 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
1-methylpentacene |
InChI |
InChI=1S/C23H16/c1-15-5-4-8-18-11-21-12-19-9-16-6-2-3-7-17(16)10-20(19)13-22(21)14-23(15)18/h2-14H,1H3 |
InChI Key |
SBPGLHSPFLNLPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=CC3=CC4=CC5=CC=CC=C5C=C4C=C3C=C12 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Methylpentacene can be achieved through several methods. One common approach involves the methylation of pentacene. This process typically requires the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a strong base like potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial production methods for 1-Methylpentacene are not well-documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization may be employed to achieve high-quality products.
Chemical Reactions Analysis
1-Methylpentacene undergoes various chemical reactions, including:
Oxidation: This reaction can occur under exposure to air and light, leading to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the aromatic rings. Common reagents include halogens (e.g., bromine) and catalysts like iron(III) chloride.
Addition: Hydrogenation reactions can add hydrogen atoms to the aromatic rings, typically using catalysts like palladium on carbon.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 1-methylpentacenequinone, while halogenation can produce 1-methylpentacene halides.
Scientific Research Applications
1-Methylpentacene has several applications in scientific research, particularly in the fields of organic electronics and materials science Its highly conjugated structure makes it an excellent candidate for use in organic thin-film transistors (OTFTs), organic light-emitting diodes (OLEDs), and photovoltaic devices
In addition to electronics, 1-Methylpentacene is studied for its potential use in sensors and other optoelectronic devices. Its sensitivity to light and oxidation can be harnessed for detecting environmental changes and chemical analytes.
Mechanism of Action
The mechanism of action of 1-Methylpentacene in electronic devices involves its ability to transport charge carriers (electrons and holes) efficiently. The compound’s π-conjugated system allows for the delocalization of electrons, facilitating charge transport. In OTFTs, for example, 1-Methylpentacene acts as a p-type semiconductor, where it primarily conducts holes.
The molecular targets and pathways involved in its action include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between these orbitals determines the compound’s electronic properties and its effectiveness in various applications.
Comparison with Similar Compounds
Structural and Electronic Properties
Table 1: Structural Comparison of Selected PAHs
Key Observations :
- Conjugation Length : Pentacene’s extended conjugation enables superior charge transport compared to smaller PAHs like methylnaphthalenes. Methyl substitution may disrupt π-π stacking in pentacene but could improve solubility for solution-processed devices.
Key Observations :
- Toxicity : Methylnaphthalenes exhibit moderate toxicity, primarily affecting the respiratory system and liver . 1-Methylpentacene’s toxicity profile is unreported but may align with PAHs, requiring precautions against inhalation and combustion byproducts .
- Environmental Impact : Methylated PAHs like methylnaphthalenes are persistent pollutants, necessitating containment during spills .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
